Sar-OBzl p-tosylate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

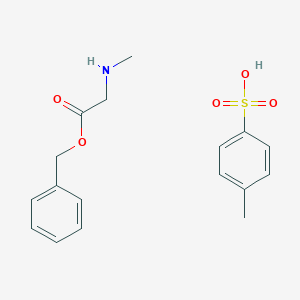

benzyl 2-(methylamino)acetate;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.C7H8O3S/c1-11-7-10(12)13-8-9-5-3-2-4-6-9;1-6-2-4-7(5-3-6)11(8,9)10/h2-6,11H,7-8H2,1H3;2-5H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTKRQRVCHNUNQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CNCC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70480638 | |

| Record name | 4-Methylbenzene-1-sulfonic acid--benzyl N-methylglycinate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70480638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54384-06-4 | |

| Record name | Glycine, N-methyl-, phenylmethyl ester 4-methylbenzenesulfonate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54384-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylbenzene-1-sulfonic acid--benzyl N-methylglycinate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70480638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Sar-OBzl p-tosylate: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and potential biological significance of Sar-OBzl p-tosylate, also known as Sarcosine benzyl ester p-toluenesulfonate. This compound is a key intermediate in pharmaceutical synthesis and a valuable tool in biochemical research, particularly in studies related to neurological disorders.

Core Chemical Properties and Structure

This compound is the p-toluenesulfonate salt of sarcosine benzyl ester. The presence of the benzyl ester protects the carboxylic acid functionality of sarcosine, while the tosylate salt enhances its stability and handling properties.

Structure:

-

Chemical Name: Sarcosine benzyl ester 4-toluenesulfonate salt[1][2][3]

-

Synonyms: N-Methylglycine benzyl ester p-toluenesulfonate salt, Sar-OBzl·TosOH

-

Molecular Formula: C₁₇H₂₁NO₅S (from C₁₀H₁₃NO₂ · C₇H₈O₃S)[1]

The structure consists of the sarcosine (N-methylglycine) core, with its carboxylic acid group esterified by a benzyl group and the secondary amine protonated and forming a salt with p-toluenesulfonic acid.

Quantitative Data

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Source |

| Appearance | White powder | [1] |

| Melting Point | 104 °C | [4] |

| Purity | ≥ 98% (Assay) | [1][3] |

| Storage Temperature | ≤ -4 °C | [1][3] |

| Solubility | Excellent solubility in various organic solvents | [1] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound are crucial for its application in research and development. Below are two common protocols.

Protocol 1: Fischer-Speier Esterification with Azeotropic Removal of Water

This classical method is widely used for the preparation of amino acid esters.

Materials:

-

Sarcosine

-

Benzyl alcohol

-

p-Toluenesulfonic acid monohydrate

-

Toluene (or another suitable solvent for azeotropic removal of water)

-

Dry diethyl ether

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve sarcosine in a minimal amount of benzyl alcohol and an excess of toluene.

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate to the mixture.

-

Heat the mixture to reflux. The water formed during the esterification will be removed azeotropically and collected in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the toluene under reduced pressure.

-

To the resulting oily residue, add an excess of dry diethyl ether to precipitate the this compound salt.

-

Collect the precipitate by filtration and wash it with fresh dry diethyl ether.

-

For further purification, recrystallize the product from a suitable solvent system, such as ethyl acetate/hexanes.

-

Dry the purified product under vacuum to obtain a white crystalline solid.

Protocol 2: Microwave-Assisted Synthesis

This method offers a more rapid and efficient alternative to traditional heating.

Materials:

-

Sarcosine

-

Benzyl alcohol

-

p-Toluenesulfonic acid

-

A suitable microwave-safe reaction vessel

Procedure:

-

In a microwave-safe reaction vessel, combine sarcosine, benzyl alcohol, and p-toluenesulfonic acid.

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture with microwaves at a set temperature and time, which should be optimized for the specific instrument and scale.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction vessel to room temperature.

-

The product can be isolated and purified using the same precipitation and recrystallization steps as described in Protocol 1.

Potential Biological Activity and Signaling Pathways

While this compound itself is primarily a synthetic intermediate, its potential biological activity is likely linked to the in-vivo hydrolysis of the benzyl ester to yield sarcosine. Sarcosine is an endogenous N-methyl derivative of the amino acid glycine and is known to have neuromodulatory effects, primarily through its interaction with the N-methyl-D-aspartate (NMDA) receptor.

Sarcosine acts as a glycine transporter 1 (GlyT1) inhibitor. By inhibiting GlyT1, sarcosine increases the synaptic concentration of glycine. Glycine is a co-agonist at the NMDA receptor, meaning its binding is required for the receptor to be activated by glutamate. Therefore, by increasing glycine levels, sarcosine can potentiate NMDA receptor function. This mechanism is of significant interest in the context of neurological and psychiatric disorders where NMDA receptor hypofunction is implicated, such as schizophrenia.

The following diagram illustrates the proposed signaling pathway for the biological action of this compound, assuming its conversion to sarcosine.

Caption: Proposed mechanism of action of this compound via its metabolite, sarcosine.

Experimental Workflow for Investigating Biological Activity

The following diagram outlines a typical experimental workflow to investigate the biological effects of this compound, focusing on its potential neuromodulatory activity.

Caption: A logical workflow for the biological evaluation of this compound.

Conclusion

This compound is a valuable chemical entity with established applications as a synthetic intermediate. Its potential to act as a prodrug for the neuromodulator sarcosine opens up exciting avenues for research in neuroscience and drug development for neurological and psychiatric disorders. This guide provides a foundational understanding of its chemical properties, synthesis, and a framework for investigating its biological activity, serving as a comprehensive resource for the scientific community.

References

Synthesis of N-Methylglycine Benzyl Ester 4-Toluenesulfonate Salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of N-Methylglycine benzyl ester 4-toluenesulfonate salt, a key intermediate in various pharmaceutical and organic synthesis applications. This document details the prevalent synthetic methodology, experimental protocols, and relevant quantitative data, offering a valuable resource for professionals in the field of drug development and chemical research.

Introduction

N-Methylglycine, commonly known as sarcosine, is a naturally occurring amino acid derivative. Its benzyl ester, protected as a 4-toluenesulfonate (tosylate) salt, is a stable, crystalline solid that serves as a crucial building block in the synthesis of more complex molecules. The tosylate salt form enhances stability and improves handling characteristics compared to the free base, making it well-suited for multi-step synthetic processes. The primary method for synthesizing this compound is the Fischer-Speier esterification, an acid-catalyzed reaction between the amino acid and an alcohol.

Core Synthesis Pathway: Fischer-Speier Esterification

The most common and economically viable method for the synthesis of amino acid benzyl ester tosylate salts is the Fischer-Speier esterification.[1][2][3] This reaction involves heating the amino acid (N-Methylglycine) with benzyl alcohol in the presence of an acid catalyst, typically p-toluenesulfonic acid (p-TsOH), which also serves as the counter-ion for the final salt.[1][2] The reaction is driven to completion by the continuous removal of water, usually through azeotropic distillation with a suitable solvent like toluene.[1][4]

Reaction Mechanism

The Fischer-Speier esterification proceeds through a series of equilibrium steps. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of water yield the ester.

Figure 1: Logical relationship of reactants and products.

Quantitative Data

The following tables summarize quantitative data derived from analogous large-scale syntheses of glycine benzyl ester tosylate, which can be adapted for the synthesis of the N-methylated analogue.[5]

Table 1: Example Reagent Quantities for Large-Scale Synthesis

| Parameter | Batch 1 | Batch 2 | Source |

| Inputs | |||

| Glycine | 50 kg | 100 kg | [5] |

| p-Toluenesulfonic acid monohydrate | 135 kg | 270 kg | [5] |

| Benzyl alcohol | 420 kg | 850 kg | [5] |

| Toluene | 275 kg | 550 kg | [5] |

| Acetone (for wash) | 50 kg | 100 kg | [5] |

| Outputs | |||

| Product Weight | 196 kg | 395 kg | [5] |

| Yield | 88.0% | 88.4% | [5] |

| Product Purity (Assay) | 99.55% | 99.62% | [5] |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Synonyms | Sar-OBzl·TosOH, N-Methylglycine benzyl ester 4-toluenesulfonate salt | [6] |

| CAS Number | 54384-06-4 | [6] |

| Molecular Formula | C10H13NO2·C7H8O3S | [6] |

| Molecular Weight | 351.4 g/mol | [6] |

| Appearance | White powder | [6] |

| Purity | ≥ 98% (Assay) | [6] |

| Storage Conditions | ≤ -4 °C | [6] |

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of N-Methylglycine benzyl ester 4-toluenesulfonate salt based on the Fischer-Speier esterification.

Materials and Equipment

-

N-Methylglycine (Sarcosine)

-

Benzyl alcohol

-

p-Toluenesulfonic acid monohydrate

-

Toluene

-

Acetone

-

Reaction vessel equipped with a mechanical stirrer, thermometer, and Dean-Stark apparatus

-

Heating mantle

-

Cooling bath

-

Filtration apparatus

-

Vacuum oven

Synthetic Procedure

Figure 2: Experimental workflow for the synthesis.

Step 1: Catalyst Dehydration

-

Charge the reaction vessel with p-toluenesulfonic acid monohydrate and toluene.

-

Heat the mixture to reflux and collect the water in the Dean-Stark trap until no more water is evolved. This ensures an anhydrous reaction environment.

Step 2: Reaction

-

Cool the reaction mixture.

-

Add N-Methylglycine (Sarcosine) and benzyl alcohol to the vessel.

-

Heat the mixture back to reflux. Water generated during the esterification will be collected in the Dean-Stark trap.

-

Continue the reflux for several hours until the theoretical amount of water has been collected, indicating the completion of the reaction.[5] The reaction can be monitored by thin-layer chromatography (TLC).

Step 3: Isolation and Purification

-

Once the reaction is complete, cool the mixture to 5-15°C to induce crystallization of the product.

-

Maintain this temperature for at least one hour to ensure complete crystallization.[5]

-

Filter the crystalline product.

-

Wash the collected solid with cold acetone to remove residual impurities, such as unreacted benzyl alcohol.[5]

Step 4: Drying

-

Dry the purified product in a vacuum oven at a suitable temperature until a constant weight is achieved.

Conclusion

The synthesis of N-Methylglycine benzyl ester 4-toluenesulfonate salt via Fischer-Speier esterification is a robust and scalable method. By carefully controlling the reaction conditions, particularly the removal of water, high yields and purities can be achieved. This technical guide provides researchers and drug development professionals with the necessary information to successfully synthesize this important chemical intermediate.

References

- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Preparation of enantiopure methionine, arginine, tryptophan, and proline benzyl esters in green ethers by Fischer-Speier reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 5. benchchem.com [benchchem.com]

- 6. chemimpex.com [chemimpex.com]

Sar-OBzl·TosOH and its Analogs in Organic Synthesis: A Mechanistic Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the role and mechanism of action of benzyl-protected sarcosine tosylate (Sar-OBzl·TosOH) and its more common analog, glycine benzyl ester tosylate (H-Gly-OBzl·TosOH), in organic reactions. While Sar-OBzl·TosOH is a specific derivative, the principles of its application and the underlying reaction mechanisms are well-represented by the extensive data available for H-Gly-OBzl·TosOH, a foundational building block in synthetic organic chemistry, particularly in peptide synthesis. This document will focus on the latter as a representative compound to elucidate the mechanistic pathways, provide detailed experimental protocols, and present relevant quantitative data.

The utility of these compounds lies in the strategic protection of the amino acid's carboxyl group as a benzyl ester. This protection is crucial for the stepwise elongation of peptide chains. The p-toluenesulfonate (tosylate) salt form enhances the stability and handling of the amino acid ester, making it a reliable component in the synthesis of complex peptides and peptidomimetics.[1]

Core Functionality and Role in Peptide Synthesis

H-Gly-OBzl·TosOH serves as a C-terminal amino acid ester in peptide synthesis.[1] The benzyl ester acts as a protecting group for the carboxylic acid, preventing it from reacting during the formation of a peptide bond between the amino group of the glycine ester and the activated carboxyl group of an incoming N-protected amino acid. The tosylate counter-ion protonates the amino group, forming a stable salt that is easy to handle and weigh. This salt is typically neutralized in situ during the coupling reaction to free the nucleophilic amino group.

The benzyl ester protecting group is advantageous because it is stable under the mildly acidic conditions often used for the removal of N-terminal protecting groups like tert-butyloxycarbonyl (Boc), allowing for selective deprotection and chain elongation.[2] The benzyl group can be selectively removed at a later stage, typically through catalytic hydrogenolysis, to reveal the C-terminal carboxylic acid.[2][3]

Mechanism of Action in Peptide Coupling Reactions

The "mechanism of action" of H-Gly-OBzl·TosOH is intrinsically linked to the mechanism of the peptide coupling reaction in which it participates. A common method involves the use of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to suppress racemization.[4]

The general mechanism proceeds as follows:

-

Activation of the N-protected Amino Acid: The carboxylic acid of the N-protected amino acid attacks the carbodiimide (e.g., DCC), forming a highly reactive O-acylisourea intermediate.

-

Formation of the Active Ester: In the presence of HOBt, the O-acylisourea intermediate is rapidly converted to an HOBt-active ester. This step is crucial for minimizing the risk of racemization of the activated amino acid.[5]

-

Nucleophilic Attack by the Amino Acid Ester: The amino group of H-Gly-OBzl (after neutralization of the tosylate salt by a base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA)) acts as a nucleophile, attacking the carbonyl carbon of the activated ester.[1][6]

-

Peptide Bond Formation: This attack leads to the formation of a tetrahedral intermediate, which then collapses to form the new peptide bond and releases HOBt. The byproduct of the carbodiimide (e.g., dicyclohexylurea, DCU) is insoluble in many organic solvents and can be removed by filtration.[1]

Diagram: Generalized Mechanism of Peptide Coupling

Caption: Mechanism of carbodiimide-mediated peptide coupling.

Mechanism of Benzyl Ester Deprotection

The removal of the benzyl protecting group is a critical final step. The most common and efficient method is catalytic hydrogenolysis.[3]

The mechanism involves:

-

Adsorption onto the Catalyst Surface: Both the benzyl ester and hydrogen gas (H₂) are adsorbed onto the surface of the palladium catalyst (e.g., Pd/C).

-

Oxidative Addition: The palladium catalyst facilitates the cleavage of the O-benzyl bond.

-

Hydrogenolysis: The adsorbed hydrogen atoms are transferred to the benzyl group, forming toluene, and to the carboxylate, forming the free carboxylic acid.

-

Desorption: The final products, the deprotected peptide and toluene, desorb from the catalyst surface.

Diagram: Catalytic Hydrogenolysis of Benzyl Ester

References

An In-depth Technical Guide to the Physical and Chemical Properties of Sar-OBzl p-tosylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Sarcosine Benzyl Ester p-Toluenesulfonate (Sar-OBzl p-tosylate). This document consolidates essential data, outlines detailed experimental protocols, and visualizes key processes to support its application in research and development.

Core Properties and Data

This compound, also known as N-Methylglycine benzyl ester 4-toluenesulfonate salt, is a chemical compound widely utilized as an intermediate in pharmaceutical synthesis and biochemical research.[1] Its CAS number is 54384-06-4.[1][2] The compound is a salt formed from sarcosine benzyl ester and p-toluenesulfonic acid.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for its handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₃NO₂·C₇H₈O₃S | [1][2] |

| Molecular Weight | 351.4 g/mol | [1][2] |

| Appearance | White powder | [1] |

| Purity | ≥ 98% (Assay) | [1] |

| Melting Point | Not consistently reported; varies by source. | [3] |

| Storage Conditions | ≤ -4 °C | [1] |

| Solubility | Exhibits good solubility in various organic solvents. | [1] |

Chemical Structure

The chemical structure of this compound consists of the sarcosine benzyl ester cation and the p-toluenesulfonate anion.

Experimental Protocols

Detailed methodologies for the synthesis of this compound are provided below. These protocols are based on established methods for the preparation of amino acid benzyl ester p-tosylate salts.

Synthesis via Fischer-Speier Esterification

This common and economically viable method involves the acid-catalyzed reaction of sarcosine with benzyl alcohol.[4]

Materials:

-

Sarcosine

-

Benzyl alcohol

-

p-Toluenesulfonic acid monohydrate

-

Toluene (or another suitable azeotroping solvent)

-

Diethyl ether (for precipitation)

-

Reaction flask equipped with a Dean-Stark apparatus and reflux condenser

-

Heating mantle

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, suspend sarcosine (1.0 equivalent) and p-toluenesulfonic acid monohydrate (1.1 equivalents) in toluene.

-

Add an excess of benzyl alcohol (e.g., 3.0 equivalents).

-

Heat the mixture to reflux with vigorous stirring.

-

Continuously remove the water formed during the reaction using the Dean-Stark apparatus to drive the equilibrium towards the product.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Reduce the volume of the solvent under reduced pressure.

-

Add diethyl ether to the concentrated solution to precipitate the this compound salt.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Microwave-Assisted Synthesis

A more rapid synthesis can be achieved using microwave irradiation.[5]

Materials:

-

Sarcosine

-

Benzyl alcohol

-

p-Toluenesulfonic acid

-

Microwave-safe reaction vessel

Procedure:

-

Combine sarcosine, benzyl alcohol, and p-toluenesulfonic acid in a microwave-safe reaction vessel.

-

Subject the mixture to microwave irradiation at a suitable temperature and time until the reaction is complete (monitoring by TLC is recommended).

-

After cooling, the product can be isolated using a similar precipitation and filtration method as described in the Fischer-Speier protocol.

Biological and Research Applications

While specific signaling pathways for this compound are not extensively documented, its constituent molecule, sarcosine, has known biological relevance. Sarcosine is an N-methyl derivative of glycine and is involved in amino acid metabolism.[6][7] It has been investigated for its potential role in neurological disorders and as a biomarker for certain types of cancer.[7][8][9]

This compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological conditions.[1] Its enhanced stability and solubility due to the tosylate salt form make it a valuable building block in drug development.[1]

Visualizations

The following diagrams illustrate the synthesis workflow and the logical relationships in the application of this compound.

Caption: General workflow for the synthesis of this compound.

Caption: Application areas of this compound in scientific research.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. N-ME-GLY-OBZL P-TOSYLATE | 54384-06-4 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Sarcosine | C3H7NO2 | CID 1088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chemimpex.com [chemimpex.com]

- 9. In Vitro and In Vivo Neuroprotective Effects of Sarcosine - PMC [pmc.ncbi.nlm.nih.gov]

The Stability of Sar-OBzl p-Tosylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of Sar-OBzl p-tosylate (Sarcosine Benzyl Ester p-Toluenesulfonate), a key intermediate in pharmaceutical and peptide synthesis. Understanding the stability profile of this compound is critical for ensuring its quality, efficacy, and safety in drug development and manufacturing processes. This document details the factors influencing its stability, potential degradation pathways, and methodologies for its assessment.

Introduction to this compound

This compound, with the chemical name N-methylglycine benzyl ester p-toluenesulfonate salt, is a derivative of sarcosine, an N-methylated amino acid. The molecule incorporates two key features that influence its chemical properties and stability: a benzyl ester protecting the carboxylic acid group and a p-toluenesulfonate (tosylate) counterion. The benzyl ester is a commonly employed protecting group in peptide synthesis, removable under specific conditions. The tosylate salt form is known to enhance the crystallinity and handling characteristics of amino acid esters, contributing to their stability in the solid state.[1][2]

Factors Influencing the Stability of this compound

The stability of this compound can be influenced by several factors, both in its solid form and in solution.

-

Solid-State Stability: As a crystalline solid, this compound is expected to exhibit good long-term stability under appropriate storage conditions (cool and dry). The presence of the bulky and rigid tosylate anion facilitates the formation of a stable crystal lattice, which can reduce hygroscopicity and degradation compared to its free base or hydrochloride salt form.[1]

-

Solution Stability: In solution, the primary route of degradation is the hydrolysis of the benzyl ester bond.[3] The rate of this hydrolysis is significantly affected by:

-

pH: The ester linkage is susceptible to both acid- and base-catalyzed hydrolysis. Therefore, solutions of this compound are expected to be most stable at a neutral pH.

-

Temperature: As with most chemical reactions, the rate of degradation increases with temperature. For optimal stability in solution, storage at low temperatures (-20°C for short-term and -80°C for long-term) is recommended.[3]

-

Solvent: The choice of solvent can impact stability. Protic solvents, particularly those containing water, can participate in and accelerate hydrolysis. Aprotic, anhydrous solvents are generally preferred for dissolving this compound to minimize degradation.[3]

-

Light: Exposure to light, particularly UV radiation, can potentially induce photolytic degradation. It is advisable to protect solutions from light.

-

Potential Degradation Pathways and Products

The primary degradation pathway for this compound is the cleavage of the benzyl ester bond via hydrolysis. This would result in the formation of sarcosine and benzyl alcohol. Under more strenuous conditions, further degradation of the primary products could occur.

Predicted Degradation Products:

-

Sarcosine (N-methylglycine): The amino acid core of the molecule.

-

Benzyl alcohol: Released from the ester cleavage.

-

p-Toluenesulfonic acid: The counterion, which would be present in the salt form.

The following diagram illustrates the primary degradation pathway.

Experimental Protocols for Stability Assessment

A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method. The following protocols are based on general principles outlined in ICH guidelines and literature for similar compounds.[3]

Forced Degradation Study Protocol

Objective: To identify potential degradation products and pathways under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (NaOH), 0.1 M

-

Hydrogen peroxide (H₂O₂), 3%

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

pH meter

-

HPLC system with UV detector

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

-

Acidic Hydrolysis:

-

Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

-

Incubate at 60°C for 24 hours.

-

Cool to room temperature and neutralize with 0.1 M NaOH before HPLC analysis.

-

-

Basic Hydrolysis:

-

Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

-

Incubate at 60°C for 8 hours.

-

Cool to room temperature and neutralize with 0.1 M HCl before HPLC analysis.

-

-

Oxidative Degradation:

-

Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

-

Store at room temperature for 24 hours, protected from light.

-

-

Thermal Degradation:

-

Place a solid sample of this compound in an oven at 80°C for 48 hours.

-

Also, heat a solution of the stock solution at 60°C for 48 hours.

-

-

Photolytic Degradation:

-

Expose a solution of the stock solution to a calibrated light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

A control sample should be kept in the dark under the same conditions.

-

All stressed samples should be diluted to a suitable concentration with the mobile phase before injection into the HPLC system.

Stability-Indicating HPLC Method

Objective: To develop a chromatographic method capable of separating the intact this compound from its potential degradation products.

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions (Starting Point for Method Development):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Gradient Program:

-

0-5 min: 30% B

-

5-20 min: 30% to 70% B

-

20-25 min: 70% B

-

25-26 min: 70% to 30% B

-

26-30 min: 30% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

Method Validation: The developed HPLC method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Quantitative Data Summary

| Stress Condition | Expected Stability | Primary Degradation Product(s) |

| Solid State | ||

| Ambient Temperature | Stable | - |

| Elevated Temperature | Potential for degradation over extended periods. | Sarcosine, Benzyl alcohol |

| High Humidity | Stable, due to the non-hygroscopic nature of the tosylate salt.[1] | - |

| Solution State | ||

| Acidic (pH < 3) | Susceptible to hydrolysis. | Sarcosine, Benzyl alcohol |

| Neutral (pH ~7) | Relatively stable. | - |

| Basic (pH > 9) | Susceptible to hydrolysis. | Sarcosine, Benzyl alcohol |

| Oxidative (H₂O₂) | Expected to be relatively stable. | - |

| Photolytic | Potential for degradation upon prolonged exposure. | - |

Signaling Pathways and Biological Activity

Currently, there is no scientific literature to suggest that this compound is directly involved in specific signaling pathways or possesses intrinsic biological activity. Its primary role is as a protected amino acid derivative for use in chemical synthesis, particularly in the construction of peptides and other complex organic molecules.

Conclusion

This compound is a valuable synthetic building block. Its stability is a critical parameter for its successful application. In its solid form, the tosylate salt confers good stability. In solution, the primary degradation route is hydrolysis of the benzyl ester, which is influenced by pH, temperature, and solvent. A well-designed forced degradation study coupled with a validated stability-indicating HPLC method is essential for fully characterizing its stability profile and ensuring the quality of materials used in research and drug development.

References

An In-depth Technical Guide to the Spectroscopic Interpretation of Sarcosine Benzyl Ester p-Tosylate (Sar-OBzl p-Tosylate)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for Sarcosine Benzyl Ester p-Tosylate (Sar-OBzl p-Tosylate). A thorough understanding of the spectral characteristics of this compound is essential for its synthesis, purification, and application in various research and development endeavors. This document outlines the expected spectral features, provides standardized experimental protocols for data acquisition, and presents visual aids to facilitate the interpretation of its molecular structure and the workflow of spectroscopic analysis.

**Disclaimer: The spectroscopic data presented in this guide are predicted based on the analysis of analogous structures and established principles of NMR and IR spectroscopy. Actual experimental data may vary.

Predicted Spectroscopic Data

The predicted ¹H NMR, ¹³C NMR, and IR data for this compound are summarized in the following tables. These predictions are based on the known chemical shifts and absorption frequencies of the constituent functional groups: the sarcosine moiety, the benzyl ester, and the p-toluenesulfonate counter-ion.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.5 - 10.5 | Broad Singlet | 2H | N-H₂⁺ |

| ~7.7 - 7.8 | Doublet | 2H | Tosyl aromatic (ortho to SO₃⁻) |

| ~7.2 - 7.4 | Multiplet | 5H | Benzyl ester aromatic |

| ~7.1 - 7.2 | Doublet | 2H | Tosyl aromatic (meta to SO₃⁻) |

| ~5.2 | Singlet | 2H | Benzyl ester -CH₂- |

| ~3.8 | Singlet | 2H | Sarcosine α-CH₂ |

| ~2.8 | Singlet | 3H | Sarcosine N-CH₃ |

| ~2.3 | Singlet | 3H | Tosyl -CH₃ |

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | Ester Carbonyl (C=O) |

| ~145 | Tosyl aromatic (ipso to SO₃⁻) |

| ~142 | Tosyl aromatic (ipso to -CH₃) |

| ~135 | Benzyl ester aromatic (ipso-C) |

| ~130 | Tosyl aromatic (meta to SO₃⁻) |

| ~129 | Benzyl ester aromatic (ortho/meta-C) |

| ~128 | Benzyl ester aromatic (para-C) |

| ~126 | Tosyl aromatic (ortho to SO₃⁻) |

| ~68 | Benzyl ester -CH₂- |

| ~55 | Sarcosine α-CH₂ |

| ~35 | Sarcosine N-CH₃ |

| ~21 | Tosyl -CH₃ |

Predicted IR Data

Table 3: Predicted Key IR Absorption Bands for this compound

| Frequency (cm⁻¹) | Intensity | Assignment of Vibrational Mode |

| ~3100 - 2800 | Broad, Strong | N-H₂⁺ stretching |

| ~3100 - 3000 | Medium | Aromatic C-H stretching |

| ~2950 - 2850 | Medium | Aliphatic C-H stretching (N-CH₃ and α-CH₂) |

| ~1740 | Strong | C=O stretching of the ester |

| ~1600, ~1495 | Medium | C=C stretching in aromatic rings |

| ~1220, ~1160 | Strong | Asymmetric and symmetric S=O stretching of the sulfonate group |

| ~1030, ~1010 | Strong | S-O stretching of the sulfonate group |

| ~815 | Strong | p-disubstituted benzene C-H out-of-plane bending (tosyl) |

| ~750, ~700 | Strong | Monosubstituted benzene C-H out-of-plane bending (benzyl) |

Experimental Protocols

The following are detailed methodologies for acquiring NMR and IR spectra for a sample of this compound.

NMR Spectroscopy

2.1.1. Sample Preparation

-

Sample Weighing: Accurately weigh 10-20 mg of this compound directly into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Other deuterated solvents such as DMSO-d₆ or D₂O can be used depending on sample solubility, which may affect chemical shifts.

-

Dissolution: Securely cap the NMR tube and gently invert it several times to ensure the complete dissolution of the sample. If necessary, the sample can be sonicated for a few minutes to aid dissolution.

-

Filtering (Optional): If the solution is not clear, filter it through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

2.1.2. Data Acquisition

-

Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.

-

¹H NMR Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Approximately 15-20 ppm, centered around 5-6 ppm.

-

Number of Scans: 16-64 scans are typically sufficient.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Parameters:

-

Pulse Program: A proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: Approximately 220-240 ppm.

-

Number of Scans: 1024 or more scans may be necessary to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: 2-5 seconds.

-

2.1.3. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID).

-

Phasing: Manually or automatically phase the spectrum to obtain a flat baseline.

-

Baseline Correction: Apply a baseline correction algorithm to remove any remaining distortions.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.

-

Integration: For the ¹H spectrum, integrate the signals to determine the relative number of protons for each resonance.

Infrared (IR) Spectroscopy

2.2.1. Sample Preparation (Attenuated Total Reflectance - ATR)

-

Crystal Cleaning: Clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and allow it to dry completely.

-

Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Pressure Application: Apply consistent pressure to the sample using the instrument's pressure arm to ensure good contact with the crystal.

2.2.2. Data Acquisition

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹ is generally sufficient.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

2.2.3. Data Processing

-

Background Subtraction: The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

ATR Correction: Apply an ATR correction if necessary to account for the wavelength-dependent depth of penetration of the IR beam.

-

Peak Picking: Identify and label the wavenumbers of the major absorption bands.

Visualizations

Chemical Structure and Functional Groups

Caption: Chemical structure of this compound with key functional groups highlighted.

Workflow for Spectroscopic Data Interpretation

Caption: Logical workflow for the spectroscopic data interpretation of this compound.

An In-depth Technical Guide to Sar-OBzl p-tosylate (CAS 54384-06-4): Applications in Peptide Synthesis and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sarcosine benzyl ester p-tosylate (Sar-OBzl p-tosylate), identified by CAS number 54384-06-4, is a pivotal building block in the field of peptide chemistry. This N-methylated amino acid derivative offers unique structural properties that are increasingly leveraged in the synthesis of therapeutic peptides and peptidomimetics. Its incorporation can influence peptide conformation, stability, and biological activity. This technical guide provides a comprehensive overview of the applications of this compound, with a focus on its role in solid-phase peptide synthesis (SPPS), its impact on peptide structure, and its emerging significance in the development of novel therapeutics, particularly for neurological disorders. This document details experimental protocols, presents quantitative data, and visualizes key workflows to support researchers in harnessing the full potential of this versatile molecule.

Introduction: The Significance of Sarcosine and its Derivatives

Sarcosine, or N-methylglycine, is a naturally occurring amino acid derivative that serves as an intermediate in the metabolism of choline to glycine.[1][2] In the realm of peptide science, the incorporation of sarcosine into a peptide chain introduces a tertiary amide bond, which has profound implications for the peptide's structure and function. Unlike the secondary amides formed by natural amino acids, the N-methylated backbone of a sarcosine residue lacks a hydrogen bond donor, which can disrupt secondary structures like alpha-helices and beta-sheets.[3] This property is often exploited to introduce flexible linkers or to probe the role of backbone hydrogen bonding in protein folding and interaction.[3][4]

This compound is a chemically protected form of sarcosine designed for efficient use in peptide synthesis. The benzyl ester (OBzl) protects the carboxylic acid, while the p-toluenesulfonate (tosylate) salt enhances the compound's stability and handling properties compared to the free base.[5] This salt form is a crystalline solid that is readily soluble in organic solvents commonly used in peptide synthesis.[6]

Physicochemical Properties and Data

The physical and chemical properties of this compound are critical to its application in organic synthesis. The tosylate salt form confers advantageous characteristics for its use in solid-phase peptide synthesis.

| Property | Value | Reference |

| CAS Number | 54384-06-4 | [6] |

| Molecular Formula | C17H21NO5S | [7] |

| Molecular Weight | 351.42 g/mol | [7] |

| Appearance | White to off-white crystalline powder | [6] |

| Purity | ≥98% | [6] |

| Storage Temperature | ≤ -4 °C | [6] |

Core Application: Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a building block in solid-phase peptide synthesis (SPPS). SPPS is a widely used technique for the chemical synthesis of peptides, where the peptide chain is assembled stepwise while being covalently attached to an insoluble resin support.[7][8]

The Role of this compound in SPPS

This compound is particularly suited for the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy in SPPS.[9] In this approach, the temporary Nα-Boc protecting group is removed with a mild acid, while the more stable benzyl-based side-chain protecting groups and the C-terminal benzyl ester are cleaved at the end of the synthesis with a strong acid.[10]

The use of the tosylate salt of amino acid esters, such as this compound, offers several advantages in SPPS:

-

Enhanced Stability: The salt form is more stable and less prone to degradation during storage compared to the free amino acid ester.[5]

-

Improved Handling: As a crystalline solid, it is easier to weigh and handle than oily free bases.[6]

-

Minimal Racemization: The tosylate salt form provides enhanced stability against epimerization under the basic conditions sometimes encountered during peptide synthesis.[5]

Experimental Protocol: Incorporation of Sarcosine into a Peptide using SPPS

This protocol outlines the general steps for incorporating a sarcosine residue into a peptide chain on a solid support using this compound within a manual Boc-SPPS workflow.

Materials:

-

Boc-protected amino acid-loaded resin (e.g., Boc-Gly-Merrifield resin)

-

This compound (CAS 54384-06-4)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagents (e.g., HBTU/HOBt or DIC/HOBt)

-

Piperidine (for Fmoc-SPPS, if applicable)

-

Cleavage cocktail (e.g., HF/anisole or TFA/TIS/water)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: The resin is swelled in an appropriate solvent like DCM or DMF in a reaction vessel.[11]

-

Boc Deprotection: The N-terminal Boc group of the resin-bound amino acid is removed by treatment with a solution of TFA in DCM (typically 25-50%).[12] This is followed by washing with DCM and a neutralization step with a solution of DIEA in DCM.[12]

-

Sarcosine Coupling:

-

Dissolve this compound (typically 2-4 equivalents relative to the resin loading) and a coupling agent (e.g., HBTU/HOBt) in DMF.

-

Add DIEA to neutralize the tosylate salt and activate the coupling reagents.

-

Add the activated sarcosine solution to the deprotected resin.

-

The coupling reaction is allowed to proceed for a specified time (e.g., 1-4 hours) at room temperature with agitation.[13] The completion of the reaction can be monitored using a qualitative test such as the Kaiser test.[11]

-

-

Washing: After the coupling reaction, the resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts.[8]

-

Chain Elongation: The deprotection and coupling steps are repeated for each subsequent amino acid in the peptide sequence.[8]

-

Cleavage and Deprotection: Once the peptide sequence is complete, the peptide is cleaved from the resin, and all protecting groups are removed using a strong acid cocktail, such as anhydrous hydrogen fluoride (HF) with a scavenger like anisole.[9]

-

Peptide Precipitation and Purification: The cleaved peptide is precipitated with cold diethyl ether, collected by centrifugation, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).[4][14]

Quantitative Data: Coupling Efficiency

While specific coupling yields for this compound are sequence-dependent and influenced by the chosen coupling reagents and reaction conditions, the use of protected amino acid tosylate salts in SPPS generally leads to high coupling efficiencies. For similar amino acid tosylate derivatives, conversion rates of 95-99% have been reported under optimal conditions.[5] The overall yield of a synthesized peptide is a product of the efficiency of each coupling and deprotection step.[15]

| Parameter | Typical Value | Reference |

| Coupling Efficiency per Step | >99% | [15] |

| Overall Yield (for a 10-mer peptide) | ~90% | Calculated based on 99% stepwise yield |

Visualization of Workflows and Pathways

General Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates the cyclical nature of solid-phase peptide synthesis.

Logical Relationship of this compound Components in SPPS

This diagram shows how the different chemical moieties of this compound contribute to its function in peptide synthesis.

Applications in Drug Discovery and Development

The unique properties of sarcosine make it an attractive component in the design of therapeutic peptides and peptidomimetics.

Modulating Peptide Structure and Function

The incorporation of sarcosine can be used to:

-

Introduce Flexibility: By breaking regular secondary structures, sarcosine can be used to create flexible linkers between different domains of a peptide.[4]

-

Increase Proteolytic Stability: The N-methylated peptide bond can confer resistance to degradation by certain proteases, potentially increasing the in vivo half-life of a peptide therapeutic.

-

Enhance Solubility: Polysarcosine chains have been shown to improve the solubility of attached polypeptides.[4]

Neurological Disorders: Targeting the NMDA Receptor

There is growing interest in the role of sarcosine and its derivatives in the central nervous system (CNS). Sarcosine itself is a known inhibitor of the glycine transporter 1 (GlyT1).[3][16] Inhibition of GlyT1 increases the synaptic concentration of glycine, which is a co-agonist at the N-methyl-D-aspartate (NMDA) receptor.[1][16] Enhanced NMDA receptor function has been proposed as a therapeutic strategy for the cognitive and negative symptoms of schizophrenia.[16][17]

While direct evidence for peptides synthesized with this compound in treating neurological disorders is still emerging, the synthesis of peptide-based GlyT1 inhibitors or NMDA receptor modulators represents a promising area of research. The use of this compound provides a direct route to incorporate the pharmacologically active sarcosine moiety into more complex peptide structures.

The following diagram illustrates the proposed mechanism of action of sarcosine at the glutamatergic synapse.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of sarcosine-containing peptides. Its stable, easy-to-handle nature makes it well-suited for solid-phase peptide synthesis. The incorporation of sarcosine offers a powerful tool for modulating the structural and functional properties of peptides, with significant potential in the development of novel therapeutics. As our understanding of the role of N-methylated amino acids in biological systems grows, the application of this compound in drug discovery, particularly in the field of neuroscience, is expected to expand. This guide provides the foundational knowledge and practical protocols for researchers to effectively utilize this important chemical entity in their scientific endeavors.

References

- 1. The glycine transport inhibitor sarcosine is an NMDA receptor co-agonist that differs from glycine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sarcosine | C3H7NO2 | CID 1088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. peptide.com [peptide.com]

- 5. Buy H-Ile-obzl P-tosylate [smolecule.com]

- 6. Therapeutic peptides: current applications and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. molbase.com [molbase.com]

- 8. bachem.com [bachem.com]

- 9. benchchem.com [benchchem.com]

- 10. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. peptide.com [peptide.com]

- 13. rsc.org [rsc.org]

- 14. bachem.com [bachem.com]

- 15. researchgate.net [researchgate.net]

- 16. Effects of sarcosine and N, N-dimethylglycine on NMDA receptor-mediated excitatory field potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Sarcosine May Induce EGF Production or Inhibit the Decline in EGF Concentrations in Patients with Chronic Schizophrenia (Results of the PULSAR Study) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Sarcosine Benzyl Ester p-Toluenesulfonate Salt in Biochemical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sarcosine benzyl ester p-toluenesulfonate salt is a versatile chemical compound with significant applications in biochemical research and pharmaceutical development. As a protected form of sarcosine (N-methylglycine), it serves as a crucial intermediate in peptide synthesis and as a prodrug for delivering sarcosine.[1] Sarcosine itself is an important endogenous amino acid that acts as a competitive inhibitor of the type I glycine transporter (GlyT1) and a co-agonist at the N-methyl-D-aspartate (NMDA) receptor.[2][3] This dual functionality makes it a compound of interest for therapeutic strategies targeting neuropsychiatric disorders characterized by NMDA receptor hypofunction, such as schizophrenia.[4][5] This guide provides a comprehensive overview of the compound's properties, its role as a GlyT1 inhibitor, detailed experimental protocols, and its applications in chemical synthesis.

Compound Profile

Sarcosine benzyl ester p-toluenesulfonate salt is the tosylate salt of the benzyl ester of sarcosine. The benzyl ester group protects the carboxylic acid functionality, while the tosylate salt form enhances stability and handling properties.[1][6] This protection strategy is essential for its use in multi-step organic syntheses, preventing unwanted side reactions.[1]

| Property | Value | Reference |

| Chemical Name | Benzyl 2-(methylamino)acetate, 4-methylbenzenesulfonic acid | |

| Synonyms | N-Methylglycine benzyl ester 4-toluenesulfonate salt, Sar-OBzl·TosOH | [6] |

| CAS Number | 54384-06-4 | [6][7] |

| Molecular Formula | C₁₀H₁₃NO₂ · C₇H₈O₃S | [6][8] |

| Molecular Weight | 351.4 g/mol | [6][8] |

| Appearance | White powder | [6] |

| Storage | ≤ -4 °C or 4°C | [6][9] |

Mechanism of Action: GlyT1 Inhibition

The primary biochemical application of sarcosine (delivered via its ester prodrug) is the inhibition of the Glycine Transporter Type 1 (GlyT1).[2]

-

Role of GlyT1: GlyT1 is a protein located on glial cells and neurons that is responsible for the reuptake of glycine from the synaptic cleft.[10][11] By clearing glycine, GlyT1 modulates the concentration of this amino acid available to act on its receptors.[11]

-

NMDA Receptor Co-agonism: Glycine is an essential co-agonist for the N-methyl-D-aspartate (NMDA) receptor, a subtype of glutamate receptor critical for synaptic plasticity, learning, and memory.[10][12] For the NMDA receptor to be activated by glutamate, glycine must also be bound to its allosteric site.[11]

-

Effect of Inhibition: By inhibiting GlyT1, sarcosine increases the extracellular concentration of glycine in the synapse.[10][12] This enhanced availability of glycine potentiates NMDA receptor function.[12] This mechanism is a key therapeutic target for conditions linked to NMDA receptor hypofunction, including the negative and cognitive symptoms of schizophrenia.[4][13] Sarcosine itself is also a direct, albeit less potent, co-agonist at the NMDA receptor's glycine site.[14]

Application in Peptide Synthesis

Amino acid esters, such as sarcosine benzyl ester, are fundamental building blocks in peptide synthesis.[1] The p-toluenesulfonate salt provides a stable, crystalline solid that is easy to handle and weigh accurately.

The core principle involves protecting the reactive carboxyl and amino groups to ensure that peptide bonds form only at the desired locations.[1] The benzyl ester (-OBzl) serves as a protecting group for the carboxylic acid terminus of sarcosine.

General Workflow:

-

Deprotection: The N-terminus of the growing peptide chain (anchored to a solid support) is deprotected.

-

Activation & Coupling: The carboxyl group of the incoming amino acid (in this case, sarcosine benzyl ester, after converting the salt to the free amine) is activated using a coupling reagent. This activated amino acid is then coupled to the deprotected N-terminus of the peptide chain.

-

Final Cleavage: After the full peptide has been synthesized, the benzyl ester protecting group is removed during the final cleavage step from the solid support, typically using a strong acid like trifluoroacetic acid (TFA) or hydrogen fluoride (HF).[15]

Experimental Protocols

Synthesis of Sarcosine Benzyl Ester p-Toluenesulfonate Salt

A common method for synthesizing amino acid benzyl ester p-toluenesulfonate salts is through Fischer-Speier esterification.[16][17]

Materials:

-

Sarcosine (N-methylglycine)

-

Benzyl alcohol

-

p-Toluenesulfonic acid (p-TsOH) monohydrate

-

Toluene or another suitable water-azeotroping solvent (e.g., cyclopentyl methyl ether)[17]

-

Dean-Stark apparatus

-

Reaction flask and condenser

Procedure:

-

Combine sarcosine (1 equivalent), benzyl alcohol (1.5-2 equivalents), and p-toluenesulfonic acid monohydrate (1.1 equivalents) in a round-bottom flask equipped with a Dean-Stark trap and condenser.[16][17]

-

Add toluene to the flask.

-

Heat the mixture to reflux. Water formed during the esterification will be removed azeotropically and collected in the Dean-Stark trap.

-

Monitor the reaction for completion (typically when water collection ceases).

-

Cool the reaction mixture to room temperature.

-

The product often crystallizes upon cooling. If not, the volume of the solvent can be reduced under reduced pressure, and an anti-solvent (like diethyl ether) can be added to induce precipitation.[17]

-

Collect the crystalline solid by filtration, wash with a cold, non-polar solvent, and dry under vacuum.

In Vitro GlyT1 Inhibition Assay (Synaptosome-Based)

This protocol outlines a general method to assess the inhibitory potency of a compound on GlyT1 using rat brain synaptosomes.

Materials:

-

Rat brain tissue (e.g., striatum or cortex)

-

Sucrose buffer (e.g., 0.32 M sucrose with buffer salts)

-

[³H]-Glycine (radioligand)

-

Sarcosine benzyl ester p-toluenesulfonate salt (test compound)

-

Known GlyT1 inhibitor (e.g., NFPS) for positive control[18]

-

Scintillation fluid and counter

Procedure:

-

Synaptosome Preparation: Homogenize fresh or frozen rat brain tissue in ice-cold sucrose buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the synaptosomes. Resuspend the synaptosomal pellet in an appropriate assay buffer.

-

Binding Assay:

-

In a microtiter plate or microcentrifuge tubes, add a small volume of the synaptosome preparation.

-

Add increasing concentrations of the test compound (sarcosine, which would be released from the ester in situ by esterases present in the preparation, or pre-hydrolyzed sarcosine).

-

Add a fixed concentration of [³H]-Glycine.

-

For non-specific binding control wells, add a high concentration of a potent, non-labeled ligand.

-

-

Incubation: Incubate the mixture for a defined period (e.g., 10-30 minutes) at a controlled temperature (e.g., 25°C).

-

Termination & Separation: Terminate the reaction by rapid filtration through glass fiber filters, washing immediately with ice-cold buffer to separate bound from free radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percent inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Summary

Sarcosine benzyl ester p-toluenesulfonate salt is a key reagent and prodrug candidate in modern biochemical and pharmaceutical research. Its utility as a protected amino acid makes it valuable for the precise construction of synthetic peptides.[1] More significantly, as a stable precursor to the GlyT1 inhibitor sarcosine, it is instrumental in studies targeting the glutamatergic system and NMDA receptor modulation.[2][4] This role places it at the forefront of research into novel therapeutics for schizophrenia and other CNS disorders where enhancing NMDA receptor function is a desired outcome.[11][12] The protocols and data presented in this guide offer a technical foundation for researchers utilizing this compound in their work.

References

- 1. nbinno.com [nbinno.com]

- 2. The Glycine Transport Inhibitor Sarcosine Is an Inhibitory Glycine Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The glycine transport inhibitor sarcosine is an inhibitory glycine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Glycine transporter I inhibitor, N-methylglycine (sarcosine), added to antipsychotics for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. labsolu.ca [labsolu.ca]

- 8. scbt.com [scbt.com]

- 9. 289493-50g | Sarcosine benzyl ester 4-toluenesulfonate salt [54384 [clinisciences.com]

- 10. What are GlyT1 modulators and how do they work? [synapse.patsnap.com]

- 11. Glycine transporter type-1 and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. What are GlyT1 inhibitors and how do they work? [synapse.patsnap.com]

- 13. Sarcosine-Based Glycine Transporter Type-1 (GlyT-1) Inhibitors Containing Pyridazine Moiety: A Further Search for Drugs with Potential to Influence Schizophrenia Negative Symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The glycine transport inhibitor sarcosine is an NMDA receptor co-agonist that differs from glycine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Inhibitors of GlyT1 affect glycine transport via discrete binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Theoretical Yield Calculation for the Synthesis of Sarcosine Benzyl Ester p-Tosylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for calculating the theoretical yield of Sarcosine Benzyl Ester p-Tosylate (Sar-OBzl p-tosylate). A thorough understanding of theoretical yield is fundamental for optimizing reaction conditions, evaluating reaction efficiency, and ensuring the economic viability of synthetic processes in research and drug development.

Introduction to the Synthesis of this compound

Sarcosine benzyl ester p-tosylate is a valuable building block in organic synthesis, particularly in the preparation of peptidomimetics and other pharmaceutically relevant molecules. Its synthesis typically involves a Fischer-Speier esterification of sarcosine with benzyl alcohol, catalyzed by p-toluenesulfonic acid. The p-toluenesulfonic acid not only acts as a catalyst for the esterification but also forms a stable tosylate salt with the resulting sarcosine benzyl ester. The overall reaction is a one-pot process where sarcosine, benzyl alcohol, and p-toluenesulfonic acid are heated together, usually with the azeotropic removal of water to drive the reaction to completion.

The Concept of Theoretical Yield

The theoretical yield is the maximum possible mass of a product that can be formed from the given amounts of reactants, assuming 100% reaction efficiency and no loss of product during isolation and purification. The calculation of theoretical yield is a critical step in chemical synthesis as it provides a benchmark against which the actual (experimental) yield can be compared to determine the percent yield of the reaction.

The calculation involves the following key steps:

-

Writing the balanced chemical equation for the reaction.

-

Determining the molar masses of all reactants and the product.

-

Calculating the number of moles of each reactant.

-

Identifying the limiting reagent.

-

Calculating the theoretical moles of the product based on the stoichiometry of the limiting reagent.

-

Converting the theoretical moles of the product to mass (grams).

Experimental Protocol: A Representative Synthesis

While specific experimental conditions can vary, the following protocol, based on analogous syntheses of amino acid benzyl ester p-tosylates, provides a representative example for the purpose of theoretical yield calculation.

Reaction: A mixture of sarcosine (1.0 eq), p-toluenesulfonic acid monohydrate (1.1 eq), and benzyl alcohol (3.0 eq) in a suitable solvent (e.g., toluene) is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction. The reaction is monitored until completion, after which the product is isolated, typically by cooling the reaction mixture to induce crystallization, followed by filtration and washing.

Quantitative Data for Theoretical Yield Calculation

To perform the theoretical yield calculation, the following quantitative data are essential.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Stoichiometric Ratio (Example) | Amount (g) | Moles |

| Sarcosine | C₃H₇NO₂ | 89.09[1][2][3][4][5] | 1.0 | 8.91 | 0.10 |

| Benzyl Alcohol | C₇H₈O | 108.14[6][7][8][9][10] | 3.0 | 32.44 | 0.30 |

| p-Toluenesulfonic Acid Monohydrate | C₇H₁₀O₄S | 190.22[11][12][13][14][15] | 1.1 | 20.92 | 0.11 |

| This compound | C₁₇H₂₁NO₅S | 351.42 | - | - | - |

Step-by-Step Theoretical Yield Calculation

5.1. Balanced Chemical Equation

The reaction proceeds in two conceptual steps: the esterification of sarcosine with benzyl alcohol to form sarcosine benzyl ester, and the subsequent salt formation with p-toluenesulfonic acid.

Esterification: CH₃NHCH₂COOH (Sarcosine) + C₆H₅CH₂OH (Benzyl Alcohol) ⇌ CH₃NHCH₂COOCH₂C₆H₅ (Sarcosine Benzyl Ester) + H₂O

Salt Formation: CH₃NHCH₂COOCH₂C₆H₅ + CH₃C₆H₄SO₃H (p-Toluenesulfonic Acid) → [CH₃NH₂⁺CH₂COOCH₂C₆H₅][CH₃C₆H₄SO₃⁻] (this compound)

The overall balanced equation is: CH₃NHCH₂COOH + C₆H₅CH₂OH + CH₃C₆H₄SO₃H → [CH₃NH₂⁺CH₂COOCH₂C₆H₅][CH₃C₆H₄SO₃⁻] + H₂O

For the purpose of identifying the limiting reagent for the final product, we consider the stoichiometry between the key reactants leading to the salt. The reaction to form the final product is a 1:1 reaction between the in-situ generated sarcosine benzyl ester and p-toluenesulfonic acid. The formation of the ester itself is a 1:1 reaction between sarcosine and benzyl alcohol. Therefore, the overall stoichiometry to form the final salt is 1:1:1 between sarcosine, benzyl alcohol (as a reactant for the ester), and p-toluenesulfonic acid.

5.2. Identifying the Limiting Reagent

Based on the example experimental protocol with a 1:1.1:3 molar ratio of sarcosine, p-toluenesulfonic acid monohydrate, and benzyl alcohol, respectively, we can determine the limiting reagent.

-

Moles of Sarcosine: 0.10 mol

-

Moles of Benzyl Alcohol: 0.30 mol

-

Moles of p-Toluenesulfonic Acid: 0.11 mol

Since the reaction to form the core product requires a 1:1 molar ratio of sarcosine to form the ester which then reacts in a 1:1 ratio with p-toluenesulfonic acid, we compare the moles of sarcosine and p-toluenesulfonic acid.

-

Sarcosine: 0.10 mol

-

p-Toluenesulfonic Acid: 0.11 mol

Sarcosine is present in the smallest stoichiometric amount (0.10 mol). Therefore, sarcosine is the limiting reagent .

5.3. Calculating the Theoretical Yield

The theoretical yield of this compound is determined by the amount of the limiting reagent, which is sarcosine. According to the 1:1 stoichiometry, 0.10 moles of sarcosine will produce a maximum of 0.10 moles of this compound.

-

Theoretical Moles of Product: 0.10 mol

-

Molar Mass of this compound: 351.42 g/mol

-

Theoretical Yield (in grams): 0.10 mol × 351.42 g/mol = 35.14 g

Visualizing the Process

The following diagrams illustrate the key relationships and workflows involved in the theoretical yield calculation.

Caption: Logical workflow for calculating the theoretical yield of this compound.

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

The accurate calculation of theoretical yield is a cornerstone of quantitative chemical synthesis. It provides a vital metric for assessing the efficiency of a chemical reaction and is indispensable for process optimization and scale-up in both academic and industrial settings. By following the systematic approach outlined in this guide, researchers and drug development professionals can confidently determine the theoretical yield for the synthesis of Sarcosine Benzyl Ester p-Tosylate and apply these principles to a wide range of other synthetic transformations.

References

- 1. Sarcosine - Wikipedia [en.wikipedia.org]

- 2. Sarcosine | C3H7NO2 | CID 1088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. merckmillipore.com [merckmillipore.com]

- 4. nmppdb.com.ng [nmppdb.com.ng]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Benzyl alcohol - Wikipedia [en.wikipedia.org]

- 7. Benzyl alcohol - Sciencemadness Wiki [sciencemadness.org]

- 8. Benzyl Alcohol [commonorganicchemistry.com]

- 9. thomassci.com [thomassci.com]

- 10. Benzyl alcohol [webbook.nist.gov]

- 11. p-Toluenesulfonic acid monohydrate | C7H10O4S | CID 521998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. merckmillipore.com [merckmillipore.com]

- 13. p-Toluenesulfonic acid monohydrate, ACS, 98.5+% | Fisher Scientific [fishersci.ca]

- 14. p-Toluenesulfonic acid monohydrate | 6192-52-5 [chemicalbook.com]

- 15. p-Toluenesulfonic acid monohydrate, 99%, extra pure 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing Sarcosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated amino acids, such as sarcosine (Sar), into peptide sequences is a crucial strategy in modern drug discovery and development. N-methylation can significantly enhance the therapeutic properties of peptides by increasing their metabolic stability against enzymatic degradation, improving membrane permeability, and inducing specific conformational constraints that can optimize binding to biological targets.[1][2] Sarcosine, or N-methylglycine, is the simplest N-alkylated amino acid and serves as a key building block in creating peptidomimetics with improved pharmacokinetic profiles.[1]

However, the solid-phase peptide synthesis (SPPS) of peptides containing sarcosine and other N-methylated amino acids presents unique challenges. The steric hindrance from the N-methyl group significantly reduces the nucleophilicity of the secondary amine, making peptide bond formation more difficult compared to primary amino acids.[2][3] This can lead to incomplete coupling reactions, lower yields, and the need for specialized reagents and optimized protocols.[2][3][4]

These application notes provide a comprehensive overview and detailed protocols for the efficient incorporation of sarcosine into peptide sequences using Fmoc-based SPPS. While the direct subject of this note is the protocol for SPPS, it is worth noting the availability of Sar-OBzl p-tosylate (CAS 54384-06-4), a benzyl-ester protected form of sarcosine.[5] This reagent is more commonly employed in solution-phase peptide synthesis or as a starting material for the synthesis of more complex building blocks. For Fmoc-based SPPS, the standard and recommended building block is Fmoc-Sar-OH (CAS 77128-70-2).[1][6][7]

Data Presentation: Performance of Coupling Reagents for N-Methylated Amino Acids

The success of incorporating sterically hindered amino acids like sarcosine is highly dependent on the choice of coupling reagent. The following table summarizes the performance and key characteristics of commonly used coupling reagents for N-methylated amino acids.

| Coupling Reagent | Activating Additive | Base | Coupling Efficiency for N-Methylated Residues | Notes and Potential Side Reactions |

| HATU | Internal (HOAt) | DIEA | High to Very High | Highly effective, even for coupling two adjacent N-methylated residues. Can cause guanidinylation of the N-terminal amine if not pre-activated.[2][8][9] |

| HCTU | Internal (HOBt derivative) | DIEA | Moderate to High | Generally effective but may be less efficient than HATU for particularly difficult couplings.[4] |

| PyBOP | Internal (HOBt) | DIEA | Moderate to High | A reliable phosphonium salt-based reagent, but may be less potent than modern uronium salts for N-methylated residues. |

| PyAOP | Internal (HOAt) | DIEA | High | A phosphonium salt analogue of HATU, demonstrating high efficiency for sterically hindered couplings.[3] |

| COMU | Internal (Oxyma Pure) | DIEA | High | A modern, safer alternative to HOBt/HOAt-based reagents with efficiency comparable to HATU.[10] |

| BOP-Cl | None | DIEA | Moderate | Can be effective for hindered couplings but may require specific optimization. |

| PyBroP | None | DIEA | Moderate to High | Used for coupling N-methyl amino acids, often with specific protocols involving cooling.[4][11] |

Experimental Protocols

Protocol 1: Standard Fmoc-SPPS Cycle for Sarcosine Incorporation

This protocol outlines a single cycle for the incorporation of an Fmoc-Sar-OH residue into a growing peptide chain on a solid support using HATU as the coupling reagent.

Materials and Reagents:

-

Peptide-resin with a free N-terminal amine

-

Fmoc-Sar-OH (CAS 77128-70-2)

-

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

20% (v/v) Piperidine in DMF

-

Dichloromethane (DCM)

-

SPPS reaction vessel (manual or automated synthesizer)

Procedure (based on a 0.1 mmol scale):

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel. Drain the DMF.[12]

-

Fmoc Deprotection:

-

Sarcosine Coupling:

-

Activation Solution: In a separate vial, dissolve Fmoc-Sar-OH (4 eq., 0.4 mmol) and HATU (3.9 eq., 0.39 mmol) in DMF. Add DIEA (8 eq., 0.8 mmol).

-

Pre-activation: Allow the activation mixture to stand for 1-3 minutes before adding it to the resin. This minimizes the risk of N-terminal guanidinylation.[2]

-

Coupling Reaction: Add the activated Fmoc-Sar-OH solution to the deprotected peptide-resin. Agitate the mixture for 1-4 hours at room temperature. For difficult sequences, such as coupling onto another N-methylated residue, a second coupling may be necessary.[2]

-

-

Monitoring the Coupling Reaction:

-

The standard ninhydrin test is unreliable for secondary amines like sarcosine.

-

Perform a bromophenol blue test to monitor the reaction's completeness. A yellow color indicates a complete coupling, while a blue or green color signifies an incomplete reaction, requiring a second coupling.[4]

-

-

Washing: Once the coupling is complete, drain the reaction solution. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all excess reagents and byproducts.[2]

-

Capping (Optional): If the coupling is incomplete after a second attempt, cap any unreacted amines using a solution of acetic anhydride and DIEA in DMF to prevent the formation of deletion sequences.

Protocol 2: Cleavage from the Resin and Final Deprotection

This protocol describes the cleavage of the completed peptide from the solid support and the simultaneous removal of side-chain protecting groups.

Materials and Reagents:

-

Peptide-resin (fully synthesized and dried)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water (ddH₂O)

-

Cold diethyl ether

-